Solriamfetol hydrochloride, (RS)-
Description
Historical Context and Evolution of Wakefulness-Promoting Agents
The use of substances to promote wakefulness and allay fatigue is not a modern phenomenon, with compounds like caffeine (B1668208) being used for centuries. researchgate.net The 20th century saw the pharmacological development of more potent agents. Following World War II, amphetamine preparations became widely available and were used to treat narcolepsy. neupsykey.com Subsequently, other psychostimulants like methylphenidate were introduced. neupsykey.comnih.gov These traditional stimulants act broadly on the central nervous system, enhancing alertness and motor activity, often by increasing the synaptic availability of catecholamines like dopamine (B1211576) and norepinephrine (B1679862). nih.govoup.com
Over time, the focus of pharmaceutical research shifted towards developing agents with more specific mechanisms of action and a different profile compared to traditional amphetamine-like stimulants. This led to the emergence of a class of drugs known as wakefulness-promoting agents, or eugeroics, a term meaning "vigilance-promoting." wikipedia.org While this term was introduced in the 1980s, it has been primarily associated with modafinil (B37608) and its analogues. researchgate.netwikipedia.org These newer agents are designed to promote wakefulness with a reduced risk of the overt central nervous system stimulation and abuse potential associated with classical psychostimulants. oup.comwikipedia.org The development of drugs like solriamfetol (B1681049) represents a continuation of this evolution, targeting specific neurotransmitter systems involved in the regulation of sleep and wakefulness. nih.govnih.gov
Table 1: Evolution of Selected Wakefulness-Promoting Agents
| Agent | Class | Key Historical Note |
|---|---|---|
| Amphetamine | Psychostimulant | Used clinically for narcolepsy post-World War II. neupsykey.com |
| Methylphenidate | Psychostimulant | Introduced in 1959 as a piperazine (B1678402) derivative of amphetamine. neupsykey.com |
| Modafinil | Wakefulness-Promoting Agent | Became a first-line treatment for narcolepsy, considered to have low addiction potential. researchgate.netoup.com |
| Armodafinil | Wakefulness-Promoting Agent | The longer half-life (R)-enantiomer of modafinil. nih.gov |
| Solriamfetol | Wakefulness-Promoting Agent (DNRI) | Approved in 2019 to improve wakefulness in adults with excessive daytime sleepiness. nih.gov |
Chemical Classification and Stereochemical Considerations of (RS)-Solriamfetol Hydrochloride
Solriamfetol is classified as a dopamine and norepinephrine reuptake inhibitor (DNRI). drugs.com Chemically, it is a substituted phenethylamine (B48288) derived from the amino acid D-phenylalanine. wikipedia.org Its systematic IUPAC name is [(2R)-2-amino-3-phenylpropyl] carbamate (B1207046);hydrochloride. nih.gov The fundamental action of a DNRI is to bind to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations. wikipedia.orgsunosi.com Research indicates that solriamfetol may also function as an agonist of the trace amine-associated receptor 1 (TAAR1). wikipedia.org
Stereochemistry is a critical aspect of solriamfetol's pharmacology. The designation "(RS)-" refers to a racemic mixture, which contains equal amounts of two stereoisomers: the (R)-enantiomer and the (S)-enantiomer. Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. The approved pharmaceutical product, sold under the brand name Sunosi, is not the racemic mixture but consists specifically of the (R)-enantiomer, (R)-2-amino-3-phenylpropylcarbamate. wikipedia.orgsunosi.com The hydrochloride salt form is a white to off-white solid that is freely soluble in water. sunosi.com
Pharmacodynamic studies have quantified the binding affinity and reuptake inhibition potency of solriamfetol, primarily focusing on the active (R)-enantiomer. It demonstrates a higher affinity for the norepinephrine transporter compared to the dopamine transporter and has a negligible interaction with the serotonin (B10506) transporter. wikipedia.orgsunosi.com
Table 2: Chemical and Pharmacological Properties of Solriamfetol
| Property | Value / Description | Source(s) |
|---|---|---|
| Chemical Name | [(2R)-2-amino-3-phenylpropyl] carbamate, monohydrochloride | drugs.comnih.gov |
| Molecular Formula | C₁₀H₁₄N₂O₂·HCl | drugs.com |
| Molecular Weight | 230.69 g/mol | sunosi.comnih.gov |
| Classification | Dopamine- and Norepinephrine-reuptake Inhibitor (DNRI), Wakefulness-Promoting Agent | drugs.com |
| Stereochemistry | The active drug is the (R)-enantiomer. (RS)- denotes a racemic mixture. | wikipedia.org |
Table 3: In Vitro Pharmacodynamic Profile of Solriamfetol
| Target | Parameter | Value | Source(s) |
|---|---|---|---|
| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 14.2 µM | wikipedia.orgsunosi.com |
| Reuptake Inhibition (IC₅₀) | 2.9 µM | wikipedia.orgsunosi.com | |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 3.7 µM | wikipedia.orgsunosi.com |
| Reuptake Inhibition (IC₅₀) | 4.4 µM | wikipedia.orgsunosi.com | |
| Serotonin Transporter (SERT) | Binding Affinity (Ki) | 81.5 µM | wikipedia.orgsunosi.com |
| Reuptake Inhibition (IC₅₀) | > 100 µM | wikipedia.orgsunosi.com |
Structure
3D Structure of Parent
Properties
CAS No. |
178429-64-6 |
|---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
(2-amino-3-phenylpropyl) carbamate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H |
InChI Key |
KAOVAAHCFNYXNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |
Origin of Product |
United States |
Molecular and Neurochemical Pharmacology of Solriamfetol Hydrochloride
Mechanism of Action as a Dual Dopamine (B1211576) and Norepinephrine (B1679862) Reuptake Inhibitor (DNRI)
Solriamfetol's primary mechanism of action involves the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters. nih.govnih.govpatsnap.compatsnap.com This action leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing their neurotransmission. nih.govpatsnap.compatsnap.com This dual-action mechanism is believed to be the basis for its wake-promoting effects. nih.govpatsnap.comnih.gov
Interaction and Binding Affinity with Dopamine Transporter (DAT)
Solriamfetol (B1681049) binds to the human dopamine transporter (hDAT) and inhibits the reuptake of dopamine. nih.gov Preclinical studies have determined its binding affinity (Ki) for DAT to be 14.2 μM and its half-maximal inhibitory concentration (IC50) for dopamine reuptake to be 2.9 μM. nih.govwikipedia.org Another study reported an IC50 value of 3.2μM for dopamine transporter inhibition. neurology.org This interaction increases the levels of dopamine in the synapse, which is thought to contribute to the regulation of sleep-wake cycles and the promotion of wakefulness. nih.govpatsnap.com
Interaction and Binding Affinity with Norepinephrine Transporter (NET)
In addition to its effects on dopamine, solriamfetol also interacts with the human norepinephrine transporter (hNET), inhibiting the reuptake of norepinephrine. nih.gov Its binding affinity (Ki) for NET is 3.7 μM, and it has an IC50 for norepinephrine reuptake of 4.4 μM. nih.govwikipedia.org A separate in vitro experiment reported an IC50 value of 14.4μM for norepinephrine transporter inhibition. neurology.org The increased availability of norepinephrine, a key neurotransmitter in maintaining alertness and arousal, further contributes to the wake-promoting effects of the compound. patsnap.com
Absence of Significant Serotonin (B10506) Transporter (SERT) Interaction
A distinguishing feature of solriamfetol's pharmacological profile is its lack of significant interaction with the serotonin transporter (SERT). nih.govnih.govdrugbank.com Research indicates that solriamfetol has a very low binding affinity for SERT, with a Ki value of 81.5 μM, and it does not inhibit serotonin reuptake to any significant degree (IC50 > 100 μM). wikipedia.org This selectivity for DAT and NET over SERT differentiates it from other classes of antidepressants and wake-promoting agents. nih.govnih.gov
Non-Interaction with Other Key Neurotransmitter Receptors and Enzymes
Comprehensive binding studies have shown that solriamfetol does not have an appreciable affinity for a wide range of other neurotransmitter receptors and enzymes. nih.govnih.govdrugbank.comsunosihcp.com This includes a lack of significant interaction with dopamine and serotonin receptor subtypes.
Solriamfetol does not bind to dopamine receptors. nih.govdrugbank.comsunosihcp.com Its mechanism of action is focused on the transporter proteins rather than the postsynaptic receptors, meaning it does not directly act as a dopamine receptor agonist or antagonist. nih.gov
Similarly, solriamfetol shows no significant binding to serotonin receptors. nih.govdrugbank.comsunosihcp.com In vitro studies have also indicated that solriamfetol has agonist activity at the 5-HT1A receptor with a half-maximal effective concentration (EC50) of 25μM. neurology.org
Adrenergic Receptor Subtypes
Research into the molecular pharmacology of solriamfetol hydrochloride reveals a lack of significant direct interaction with adrenergic receptor subtypes. Comprehensive in vitro binding and functional assays have been conducted to determine the receptor binding profile of solriamfetol. These studies consistently demonstrate that solriamfetol does not exhibit appreciable binding affinity for adrenergic receptors. nih.govsunosihcp.comnih.govfda.govdrugbank.com In a broad receptor screening panel, which included various adrenergic receptor subtypes, no significant binding was detected at concentrations up to 10 µM. fda.gov This indicates that the pharmacological effects of solriamfetol are not mediated by direct agonist or antagonist activity at these receptors.
| Receptor Subtype | Test System | Concentration | Result |
| Adrenergic Receptors | ex vivo rat brain | 40 mg/kg, SC | No significant binding fda.gov |
| Adrenergic Receptors | In vitro assays | 10 µM | No significant binding fda.gov |
GABA Receptors
Solriamfetol hydrochloride does not demonstrate any significant binding affinity for gamma-aminobutyric acid (GABA) receptors. nih.govsunosihcp.comnih.govfda.govdrugbank.com Preclinical investigations, including comprehensive receptor binding assays, have shown that solriamfetol does not interact with GABA receptors. sunosihcp.com This lack of affinity suggests that the mechanism of action of solriamfetol is independent of the GABAergic system, which is a primary target for many central nervous system depressants and anxiolytics.
| Receptor Subtype | Test System | Concentration | Result |
| GABA Receptors | In vitro assays | Not Specified | No appreciable binding affinity nih.govsunosihcp.comnih.govfda.govdrugbank.com |
Adenosine (B11128) Receptors
Pharmacological profiling of solriamfetol hydrochloride indicates no direct interaction with adenosine receptors. nih.govsunosihcp.comnih.govfda.govdrugbank.com In vitro studies have consistently shown that solriamfetol has no appreciable binding affinity for this class of receptors. This finding distinguishes its mechanism from other compounds that may modulate wakefulness through antagonism of adenosine receptors.
| Receptor Subtype | Test System | Concentration | Result |
| Adenosine Receptors | In vitro assays | Not Specified | No appreciable binding affinity nih.govsunosihcp.comnih.govfda.govdrugbank.com |
Histamine (B1213489) Receptors
Solriamfetol hydrochloride has been shown to lack any significant affinity for histamine receptors. nih.govsunosihcp.comnih.govfda.govdrugbank.com Preclinical data from receptor binding studies confirm that solriamfetol does not interact with histamine receptors, indicating that its wake-promoting effects are not mediated through the histaminergic system. sunosihcp.comnih.gov This is a notable distinction from other wake-promoting agents that may act on histamine pathways.
| Receptor Subtype | Test System | Concentration | Result |
| Histamine Receptors | In vitro assays | Not Specified | No appreciable binding affinity nih.govsunosihcp.comnih.govfda.govdrugbank.com |
Orexin (B13118510) Receptors
The neurochemical pharmacology of solriamfetol hydrochloride does not involve direct interaction with orexin receptors. nih.govsunosihcp.comnih.govfda.govdrugbank.com In vitro studies have demonstrated that solriamfetol has no activity at the orexin-2 receptor at concentrations up to 10 µM. fda.gov Further research has confirmed that the wake-promoting effects of solriamfetol are not directly dependent on the orexin system. nih.govfda.gov
| Receptor Subtype | Test System | Concentration | Result |
| Orexin Receptor 2 (OXR2) | In vitro PRSK-1 cells | 10 µM | No activity fda.gov |
Benzodiazepine (B76468) Receptors
Investigations into the receptor binding profile of solriamfetol hydrochloride have consistently shown a lack of affinity for benzodiazepine receptors. nih.govsunosihcp.comnih.govfda.govdrugbank.com This indicates that the pharmacological actions of solriamfetol are not mediated through the allosteric modulation of GABA-A receptors at the benzodiazepine binding site.
| Receptor Subtype | Test System | Concentration | Result |
| Benzodiazepine Receptors | In vitro assays | Not Specified | No appreciable binding affinity nih.govsunosihcp.comnih.govfda.govdrugbank.com |
Muscarinic Acetylcholine (B1216132) Receptors
Solriamfetol hydrochloride does not exhibit any significant binding affinity for muscarinic acetylcholine receptors. nih.govsunosihcp.comnih.govfda.govdrugbank.com Preclinical studies have confirmed that solriamfetol does not interact with these receptors, ruling out a cholinergic mechanism for its pharmacological effects. fda.gov
| Receptor Subtype | Test System | Concentration | Result |
| Muscarinic Acetylcholine Receptors | In vitro assays | Not Specified | No appreciable binding affinity nih.govsunosihcp.comnih.govfda.govdrugbank.com |
Nicotinic Acetylcholine Receptors
Research into the binding profile of solriamfetol hydrochloride reveals a lack of significant interaction with nicotinic acetylcholine receptors. nih.govnih.gov In vitro binding affinity studies have demonstrated that solriamfetol does not have an appreciable affinity for these receptors, indicating that its wake-promoting effects are not mediated through direct cholinergic pathways involving nicotinic receptor agonism or antagonism. nih.govsunosihcp.com This distinguishes it from other compounds that may influence wakefulness through cholinergic systems.
Monoamine Oxidase (MAO) Enzymes
Solriamfetol hydrochloride does not function as an inhibitor of monoamine oxidase (MAO) enzymes, specifically MAO-A or MAO-B. nih.gov Despite this lack of direct enzymatic inhibition, co-administration of solriamfetol with monoamine oxidase inhibitors (MAOIs) is contraindicated. nih.govdrugs.comdrugs.com This is due to a potential for pharmacodynamic interaction that could lead to a hypertensive reaction. nih.govdrugs.com
The underlying mechanism for this contraindication is the synergistic effect on noradrenergic and dopaminergic activity. drugs.com Solriamfetol increases the synaptic concentration of norepinephrine and dopamine by blocking their reuptake. nih.gov MAOIs, on the other hand, increase the availability of these monoamines by preventing their metabolic degradation. drugs.comdrugs.com The simultaneous administration of both agents can lead to an excessive accumulation of norepinephrine and dopamine in the synapse, significantly increasing the risk of adverse cardiovascular events such as hypertensive crisis. drugs.comdrugs.com Therefore, a washout period of at least 14 days is recommended between the discontinuation of an MAOI and the initiation of solriamfetol treatment. nih.govnih.govdrugs.com
Lack of Monoamine Releasing Activity Distinguished from Amphetamines
A key pharmacological distinction between solriamfetol and amphetamine-class stimulants lies in their interaction with monoamine transporters. nih.gov While both compound classes increase synaptic concentrations of dopamine and norepinephrine, their mechanisms differ significantly. Amphetamines and their derivatives are substrates for monoamine transporters; they are taken up into the presynaptic neuron and induce a reversal of the transporter's direction of flow. wikipedia.orgnih.gov This process, known as reverse transport or efflux, results in a non-vesicular release of monoamine neurotransmitters from the neuron into the synapse. wikipedia.org
In contrast, solriamfetol acts as a selective dopamine and norepinephrine reuptake inhibitor (DNRI). nih.govnih.gov It binds to the dopamine transporter (DAT) and norepinephrine transporter (NET) but does not act as a substrate for reverse transport. nih.gov Its primary action is to block the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing their availability to bind to postsynaptic receptors. nih.gov Preclinical studies have confirmed that solriamfetol lacks the monoamine-releasing effects characteristic of amphetamines. nih.gov This mechanistic difference is also reflected in behavioral pharmacology; unlike traditional stimulants, solriamfetol does not induce a significant increase in locomotor activity in naive mice. oup.comresearchgate.netbiorxiv.org
Emerging Evidence for Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Recent preclinical research has uncovered a novel aspect of solriamfetol's pharmacological profile: its activity as an agonist at the trace amine-associated receptor 1 (TAAR1). oup.comneurology.orgbiospace.com This finding adds a new dimension to its primary mechanism as a DNRI and distinguishes it from other wake-promoting agents like modafinil (B37608) and the DNRI bupropion, neither of which exhibit TAAR1 agonist activity. oup.comresearchgate.netneurology.orgbiospace.com
Characterization of Agonist Activity at Human and Rodent TAAR1 Receptors
In vitro functional assays have demonstrated that solriamfetol acts as an agonist at human, rat, and mouse TAAR1 receptors. oup.comresearchgate.netneurology.orgresearchgate.net The potency of this agonist activity at the human TAAR1 (hTAAR1) receptor is within a range that is clinically relevant. The half-maximal effective concentration (EC₅₀) values for solriamfetol at hTAAR1 are reported to be between 10 and 16 µM. oup.comresearchgate.netneurology.orgresearchgate.net This concentration range overlaps with both the observed therapeutic plasma concentrations of the drug and its inhibitory potencies at the dopamine and norepinephrine transporters. oup.comneurology.org
| Receptor | Species | Activity Type | EC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| TAAR1 | Human | Agonist | 10-16 | oup.comresearchgate.netneurology.orgresearchgate.net |
| TAAR1 | Rat | Agonist | Data indicates activity, specific EC₅₀ not detailed in source | oup.comresearchgate.netneurology.orgresearchgate.net |
| TAAR1 | Mouse | Agonist | Data indicates activity, specific EC₅₀ not detailed in source | oup.comresearchgate.netneurology.orgresearchgate.net |
Hypothesized Contribution of TAAR1 Activity to Wakefulness Promotion
The discovery of solriamfetol's TAAR1 agonism has led to the hypothesis that this activity constitutes an additional mechanism contributing to its wake-promoting effects. oup.comneurology.orgbiospace.com TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems. biospace.com Preclinical studies in rodents and non-human primates have shown that TAAR1 agonists possess wake-promoting properties, likely through their influence on dopaminergic and serotonergic activity in brain regions that regulate sleep and wake states. neurology.orgnih.gov Activation of TAAR1 has been shown to reduce both rapid eye movement (REM) and non-rapid eye movement (NREM) sleep in animal models. nih.gov
Neuroanatomical Substrates of Solriamfetol Hydrochloride Action
The wake-promoting effects of solriamfetol hydrochloride are mediated through its actions in specific neuroanatomical circuits that regulate arousal and wakefulness. As a dopamine and norepinephrine reuptake inhibitor, its influence is concentrated in brain regions with high densities of DAT and NET.
The dopaminergic component of its action primarily targets nuclear groups within the ventral tegmental area (VTA) , the substantia nigra pars compacta , and the ventral periaqueductal gray. nih.gov The substantia nigra, in particular, has extensive connections to other sleep-regulating areas and is considered to have a significant impact on promoting wakefulness. nih.gov Furthermore, electrophysiology studies in mouse brain slices have demonstrated that solriamfetol, similar to known TAAR1 agonists, dose-dependently inhibits the firing frequency of dopaminergic neurons in the VTA. oup.comresearchgate.netneurology.org
Modulation of Dopaminergic and Noradrenergic Signaling in Brainstem Arousal Systems
The wake-promoting effects of solriamfetol are attributed to its modulation of dopaminergic and noradrenergic signaling within critical brainstem arousal systems. drugs.com The brainstem houses several neural systems that are fundamental in regulating behavioral states and arousal. nih.gov Among these, the noradrenergic system, with the locus coeruleus (LC) as its primary source of norepinephrine (NE) in the brain, plays a pivotal role. nih.gov The LC-noradrenergic system is highly active during wakefulness and its activity levels decrease during sleep, suggesting a causal role in promoting arousal. nih.gov The arousal-enhancing effects of norepinephrine are mediated by α1- and β-receptors and are not limited to the LC, but also involve the A1 and A2 noradrenergic cell groups. nih.gov
Dysregulation of both dopaminergic and noradrenergic systems is implicated in conditions of altered wakefulness. nih.gov Solriamfetol's ability to enhance dopamine and norepinephrine signaling offers a mechanism to increase wakefulness. nih.gov This is particularly relevant in conditions like narcolepsy, which is often associated with a deficiency in orexin, a key mediator of wakefulness. nih.gov Solriamfetol's action is independent of the orexin system. nih.gov By increasing the synaptic availability of dopamine and norepinephrine, solriamfetol enhances the activity of their respective pathways in the hindbrain, leading to a dose-dependent increase in wakefulness. nih.gov
Specificity of Dopaminergic Effects within Discrete Brain Regions
The dopaminergic effects of solriamfetol are not uniform throughout the brain but are predominantly observed in specific nuclear groups that are integral to arousal and sleep-wake regulation. nih.gov These key areas include the ventral periaqueductal gray (vPAG), the ventral tegmental area (VTA), and the substantia nigra pars compacta (SNc). nih.gov
Ventral Periaqueductal Gray (vPAG)
The ventral periaqueductal gray (vPAG) contains a population of wake-active dopaminergic neurons. nih.gov Studies have demonstrated that approximately half of the tyrosine hydroxylase-immunoreactive (TH-ir) cells, which are indicative of dopaminergic neurons, in the vPAG show Fos protein expression—a marker of neuronal activation—during periods of wakefulness, but not during sleep. nih.gov This suggests a direct role for these specific dopaminergic neurons in maintaining an aroused state. nih.gov
Furthermore, these vPAG dopaminergic neurons have extensive and reciprocal connections with other key sleep-wake regulatory systems. nih.gov Lesioning these neurons through targeted injections of 6-hydroxydopamine has been shown to result in a significant increase in total daily sleep time, further cementing their role as a crucial ascending dopaminergic influence for wakefulness. nih.gov Recent research also indicates that dopaminergic neurons in the vPAG that project to the dorsal lateral septum are involved in regulating comorbid pain and anxiety, a mechanism dependent on the release of dopamine and its interaction with D2 receptors. nih.gov
Ventral Tegmental Area (VTA)
The activity of VTA dopaminergic neurons can be influenced by various factors. For instance, corticotropin-releasing factor (CRF) can increase the firing rate of these neurons. mdpi.com Dopamine receptors within the VTA, specifically D1-like and D2-like receptors, are involved in modulating pain responses. nih.govnih.gov The VTA's dopaminergic system is complex, integrating inputs from various neurotransmitter and neuropeptide systems to maintain synaptic balance. mdpi.com Dysfunction of this system is implicated in several neurological and psychiatric disorders. mdpi.com
Substantia Nigra Pars Compacta (SNc)
The substantia nigra pars compacta (SNc) is another key brain region where the dopaminergic effects of solriamfetol are prominent. nih.gov The SNc is well-known for its critical role in motor control through its dopaminergic projections to the striatum. However, it also has reciprocal connections with other sleep-regulating areas of the brain, highlighting its importance in wakefulness. nih.gov In contrast to the vPAG, studies have shown a lack of Fos immunoreactivity in the dopaminergic cells of the substantia nigra during both natural and induced wakefulness, suggesting a different pattern of activation compared to the vPAG's wake-active neurons. nih.gov By blocking the reuptake of dopamine in the SNc and other regions, solriamfetol increases the concentration of this neurotransmitter, allowing it to interact with D1 and D2 receptors to promote wakefulness. nih.gov
Preclinical Pharmacodynamics and Neurobiological Effects of Solriamfetol Hydrochloride
Efficacy in Wakefulness Promotion in Animal Models
Preclinical studies in murine models have consistently demonstrated the potent wake-promoting effects of solriamfetol (B1681049).
In mice, solriamfetol has been shown to have a potent, dose-dependent wake-promoting activity. biorxiv.org Studies have indicated that administration of solriamfetol leads to a significant reduction in both NREM and REM sleep, thereby increasing the total time spent in a wakeful state. For instance, in a murine model of obstructive sleep apnea (B1277953) (OSA) characterized by sleep fragmentation, solriamfetol treatment significantly reduced sleep percentages during the dark (active) phase compared to vehicle-treated animals. nih.gov
Solriamfetol induces a state of sustained wakefulness in animal models. Research in mice has shown that the compound can delay the onset of sleep for several hours. biorxiv.org This sustained wakefulness is characterized by an alert state, with animals remaining responsive to stimuli. biorxiv.org Furthermore, in a murine model of OSA, solriamfetol significantly increased the duration of wakefulness bouts during the active period. nih.gov
Table 1: Effect of Solriamfetol on Wakefulness in a Murine Model of Sleep Fragmentation
| Treatment Group | Mean Wake Bout Length (seconds) |
| Sleep Fragmentation + Vehicle | 733 ± 364 |
| Sleep Fragmentation + Solriamfetol | 2564 ± 1080 |
Data presented as mean ± standard deviation. Adapted from a study on a murine model of obstructive sleep apnea. nih.gov
The wake-promoting effects of solriamfetol appear to be mediated through mechanisms that are not solely dependent on the orexin (B13118510) system. The orexin system plays a crucial role in maintaining wakefulness, and its dysfunction is a hallmark of narcolepsy. nih.gov While some wake-promoting agents exert their effects through the orexin system, studies suggest that solriamfetol activates neuronal populations that are distinct from those activated by non-pharmacological wakefulness or other wake-promoting agents like modafinil (B37608). biorxiv.org Although orexin neurons are activated during solriamfetol-induced wakefulness, other brain regions not typically associated with wakefulness are also significantly recruited, indicating a broader and potentially orexin-independent mechanism of action. biorxiv.org
Cognitive Modulation in Murine Models
Beyond its effects on wakefulness, solriamfetol has been shown to modulate cognitive functions in murine models.
Preclinical research indicates that solriamfetol can enhance sustained attention. In one study, low doses of solriamfetol were found to consistently improve sustained attention for a novel object in wild-type mice. biorxiv.orgresearchgate.net This suggests that the compound can enhance the ability to focus on a specific stimulus over time.
Solriamfetol has also demonstrated positive effects on spatial memory in murine models. Studies have shown that treatment with solriamfetol can enhance spatial memory performance in tasks such as the Morris water maze. biorxiv.orgresearchgate.net In a murine model of OSA where cognitive deficits are often observed, solriamfetol treatment led to significant improvements in explicit memory, as assessed by the Novel Object Recognition (NOR) test. nih.gov
Table 2: Effect of Solriamfetol on Novel Object Recognition in a Murine Model of Sleep Fragmentation
| Treatment Group | Novel Object Recognition Preference Score (%) |
| Sleep Fragmentation + Vehicle | 47 ± 24 |
| Sleep Fragmentation + Solriamfetol | 77 ± 18 |
Data presented as mean ± standard deviation. A higher score indicates better recognition memory. Adapted from a study on a murine model of obstructive sleep apnea. nih.gov
Electrophysiological Correlates of Enhanced Cognition (e.g., EEG Gamma Activity Upregulation)
Preclinical research indicates that Solriamfetol induces significant changes in brain electrical activity that are associated with enhanced cognitive function. In mouse studies, Solriamfetol has been shown to cause a notable upregulation of electroencephalogram (EEG) gamma activity, which is considered a biomarker for cognitive processes. biorxiv.org Specifically, lower doses of Solriamfetol (3 mg/kg) were found to enhance fast-gamma EEG activity in mice while they were engaged in a novel object recognition task, a test used to assess memory and attention. biorxiv.org This enhancement of fast-gamma oscillations is linked to heightened mental concentration. biorxiv.org Furthermore, the same low dose of Solriamfetol was observed to decrease EEG delta wave activity, an indicator of sleepiness, when mice were introduced to a new environment. biorxiv.org At higher doses (150 mg/kg), Solriamfetol induces a state of wakefulness characterized by a dramatic increase in EEG gamma activity. biorxiv.org
Molecular Markers: Gene Expression Profiles Related to Neural Plasticity, Learning, and Memory
Studies suggest that Solriamfetol's wake-promoting and cognitive-enhancing effects are accompanied by changes at the molecular level, specifically in the expression of genes associated with neural plasticity, learning, and memory. biorxiv.org Research in mice has demonstrated that Solriamfetol administration leads to the expression of genes implicated in these crucial cognitive functions. biorxiv.org However, the specific genes that are upregulated or downregulated by Solriamfetol have not been detailed in the currently available preclinical literature. While the compound's activity is known to involve the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake and potential agonism at the trace amine-associated receptor 1 (TAAR1) and serotonin (B10506) 1A (5-HT1A) receptors, the direct downstream targets in gene expression pathways related to neuroplasticity remain an area for further investigation. biorxiv.orgaxsomemedicalaffairs.com
Behavioral Phenotyping and Activity Profiles in Preclinical Studies
The behavioral effects of Solriamfetol in animal models highlight a distinct profile compared to traditional stimulants.
Absence of Amphetamine-Like Psychomotor Stimulation or Stereotypies
A key characteristic of Solriamfetol in preclinical studies is its ability to promote wakefulness without inducing the strong psychomotor stimulation or repetitive, stereotyped behaviors commonly associated with amphetamines. biorxiv.org In comparative studies, while modafinil was shown to significantly increase locomotor activity in mice, Solriamfetol had only minor effects. nih.gov This suggests a separation between its wake-promoting action and the induction of generalized motor hyperactivity.
Anxiolytic Effects in Animal Models of Sleep Disorders
Preclinical evidence suggests that Solriamfetol may have anxiolytic, or anxiety-reducing, effects, particularly in animal models mimicking sleep disorders. In a study using a murine model of obstructive sleep apnea, Solriamfetol was found to reduce anxiety-like behaviors that were induced by chronic intermittent hypoxia. nih.gov Furthermore, in a head-to-head comparison with modafinil in narcoleptic mice, Solriamfetol did not produce anxiogenic (anxiety-promoting) effects, whereas modafinil did. nih.gov
Modulation of Social and Submissive Behaviors in Rodents
Information on the effects of Solriamfetol on social behaviors in rodents is limited in the available scientific literature. However, one preclinical study noted that the oral administration of Solriamfetol led to a suppression of submissive behavior in male rats. This finding was part of early investigations into the compound's potential as an antidepressant.
Comparative Pharmacological Profiling with Other Wake-Promoting Agents (e.g., Modafinil, Amphetamines)
Solriamfetol's pharmacological profile is distinct from that of other wake-promoting agents like modafinil and amphetamines. The primary mechanism of action for Solriamfetol is the inhibition of dopamine and norepinephrine reuptake. nih.gov This differs from amphetamines, which primarily act by increasing the release of these monoamines, and from modafinil, whose effects are mainly dependent on dopamine transporter inhibition. nih.gov
Preclinical studies have also identified agonist activity of Solriamfetol at the trace amine-associated receptor 1 (TAAR1), a property not shared by modafinil. axsomemedicalaffairs.com In terms of behavioral outcomes, these mechanistic differences translate into a distinct profile. As noted, Solriamfetol does not produce the significant psychomotor activation or anxiety-related behaviors that can be seen with modafinil and amphetamines. biorxiv.orgnih.gov
| Feature | Solriamfetol | Modafinil | Amphetamines |
| Primary Mechanism | Dopamine and Norepinephrine Reuptake Inhibitor nih.gov | Primarily Dopamine Transporter Inhibitor | Monoamine Releasing Agent |
| TAAR1 Agonism | Yes axsomemedicalaffairs.com | No axsomemedicalaffairs.com | Not a primary mechanism |
| Psychomotor Stimulation | Minimal to no significant increase nih.gov | Significant increase in locomotor activity nih.gov | Strong psychomotor stimulation and stereotypies |
| Anxiety-Related Behaviors | No anxiogenic effects observed; potential anxiolytic effects nih.gov | Can induce anxiety-related behaviors nih.gov | Can induce anxiety-related behaviors |
Preclinical Pharmacokinetics and Metabolism of Solriamfetol Hydrochloride
Absorption and Distribution Studies in Non-Human Species
Following oral administration, solriamfetol (B1681049) is readily absorbed, exhibiting moderate to high bioavailability across various animal species. In mice, the oral bioavailability is high at 101%, while in rats and dogs, it is 71.2% and 86.5%, respectively. fda.gov Peak plasma concentrations (Tmax) are achieved relatively quickly, ranging from 0.25 to 1.33 hours in these species. fda.gov
In vitro studies using Caco-2 and MDCK cells, which are models of the intestinal epithelium, have demonstrated that solriamfetol has high permeability. fda.gov The transport of solriamfetol across these cell layers was found to increase with a higher pH, suggesting that changes in the hydrogen ion gradient within the gastrointestinal tract may influence its absorption. fda.gov
The apparent volume of distribution of solriamfetol in animals is extensive, indicating that the drug distributes widely into tissues beyond the vascular compartment. fda.gov In human plasma, the protein binding of solriamfetol is low, ranging from 13.3% to 19.4%. wikipedia.orgdrugbank.com The mean blood-to-plasma concentration ratio is between 1.16 and 1.29. fda.gov
Table 1: Pharmacokinetic Parameters of Solriamfetol in Different Species
| Species | Bioavailability (%) | Tmax (hours) |
| Mouse | 101 | 0.25 - 1.33 |
| Rat | 71.2 | 0.25 - 1.33 |
| Dog | 86.5 | 0.25 - 1.33 |
Data sourced from FDA access data. fda.gov
Metabolic Fate and Metabolite Characterization in Vitro and Non-Human Systems
Solriamfetol undergoes minimal metabolism in humans. wikipedia.org
Identification of Primary and Minor Metabolites (e.g., N-acetyl Solriamfetol)
The primary metabolic pathway for solriamfetol is negligible, with the majority of the drug excreted unchanged. drugbank.com A minor metabolite, N-acetyl solriamfetol, has been identified, accounting for 1% or less of the administered dose. wikipedia.orgdrugbank.com This metabolite is considered inactive. wikipedia.org
Excretion Pathways in Animal Models
The primary route of elimination for solriamfetol is through renal excretion of the unchanged drug. nih.gov In a human study, approximately 95% of the administered dose was recovered in the urine as unchanged solriamfetol within 48 hours. fda.govnih.gov This extensive renal excretion accounts for the majority of its total clearance. nih.gov The systemic clearance of solriamfetol is high in mice and rats, and low in dogs. fda.gov
Reproductive and Developmental Pharmacokinetics/Toxicology (Non-Human)
Evaluation of Effects on Mating, Fertility, and Reproductive Indices in Rodents
Reproductive and developmental toxicity studies in rodents have been conducted to assess the potential effects of solriamfetol on mating, fertility, and reproductive outcomes.
For female rats, there was no effect on fertility when solriamfetol was administered for two weeks prior to mating, during mating, and up to day 7 of gestation at doses 1, 4, and 19 times the MRHD. nih.gov It has been noted that solriamfetol is present in the milk of lactating rats. nih.gov
Developmental toxicity studies in rats and rabbits indicated that oral administration of solriamfetol during organogenesis resulted in both maternal and fetal toxicities at certain dose levels. fda.gov Furthermore, when administered to pregnant rats during pregnancy and lactation at doses greater than or equal to the MRHD, maternal toxicity and adverse effects on offspring were observed. fda.gov However, other findings suggest that developmental and reproductive toxicity studies did not show adverse developmental outcomes in the absence of maternal toxicity. fda.gov
Synthetic Chemistry and Process Development Research of Solriamfetol Hydrochloride
Derivation from Phenylalanine: Core Chemical Structure and Origins
Solriamfetol's core structure is directly derived from the amino acid phenylalanine. nih.govchemicalbook.com As a phenylalanine derivative, its synthesis often begins with precursors from the chiral pool of this natural amino acid. justia.com The key structural features include a phenylpropyl backbone with an amine group at the C2 position and a carbamate (B1207046) ester at the C1 position. The specific stereochemistry at the C2 position is crucial for its pharmacological activity, with the (R)-enantiomer being the active pharmaceutical ingredient. nih.gov
The synthesis of solriamfetol (B1681049) has presented unique challenges, primarily due to the need to reverse the chirality of the naturally occurring L-phenylalanine to the required D-phenylalanine or its derivatives. justia.com Early research and development focused on establishing synthetic routes that could efficiently produce the desired (R)-enantiomer from readily available starting materials, setting the stage for more advanced process development.
Enantiomeric Synthesis and Purity Characterization of (R)-Solriamfetol Hydrochloride
The synthesis of enantiomerically pure (R)-solriamfetol is a critical aspect of its production. The (S)-enantiomer is considered a chiral impurity, making stereoselective synthesis and rigorous purity analysis essential. nih.govresearchgate.net A significant advancement in achieving high enantiomeric purity involves a process that starts with L-phenylalanine and reverses its chirality to produce D-phenylalanine with a high optical purity of over 99.5/0.5 (D/L ratio). justia.com
This process utilizes (R)-mandelic acid to form a D-phenylalanine:(R)-mandelic acid complex with a high diastereoisomeric ratio (≥ 99.5/0.5). This complex facilitates the simple and high-yield isolation of D-phenylalanine. justia.com Subsequent reduction of this high-purity D-phenylalanine yields D-phenylalaninol, a key intermediate, with an exceptional optical purity of greater than 99.9/0.1 (D/L ratio). justia.com
Characterization of enantiomeric purity is performed using specialized analytical techniques. High-Performance Liquid Chromatography (HPLC) using polysaccharide-type chiral stationary phases has been successfully developed for this purpose. One such method, utilizing a Lux Amylose-1 column, can reliably quantify the (S)-enantiomer down to 0.1% levels, ensuring the quality and isomeric purity of the final active pharmaceutical ingredient. elte.hu This method demonstrates high enantioresolution (Rs = 5.3) within a short analysis time of 6 minutes. researchgate.netelte.hu
Table 1: Enantiomeric Purity Data
| Compound | Intermediate/Final Product | Achieved Optical Purity (D/L ratio) | Reference |
|---|---|---|---|
| D-phenylalanine | Intermediate | > 99.5/0.5 | justia.com |
| D-phenylalaninol | Intermediate | > 99.9/0.1 | justia.com |
| (R)-Solriamfetol | Final Product | Capable of detecting 0.1% (S)-enantiomer | elte.hu |
Advancements in Synthetic Pathways and Industrial Scale-Up Methodologies
The transition from laboratory-scale synthesis to industrial production of solriamfetol hydrochloride has driven significant innovation in synthetic pathways. The goal has been to develop processes that are not only high-yielding and pure but also cost-effective, safe, and environmentally sustainable for large-scale manufacturing. chemicalbook.comjustia.com
One effective synthetic route for solriamfetol begins with D-phenylalanine methyl ester. chemicalbook.com This approach, considered suitable for large-scale preparation, involves a straightforward sequence of reactions. The process starts with the dissociation of the hydrochloride salt of the ester, followed by the reduction of the methyl ester group to yield the corresponding amino alcohol, D-phenylalaninol. chemicalbook.com This intermediate is then converted to solriamfetol.
Synthetic Scheme Starting from D-Phenylalanine Methyl Ester
Step 1: D-phenylalanine methyl ester hydrochloride is treated with a base to yield the free D-phenylalanine methyl ester.
Step 2: The ester is reduced using a reducing agent to form (R)-2-amino-3-phenyl-1-propanol (D-phenylalaninol).
Step 3: The resulting amino alcohol undergoes carbamate formation.
Step 4: The final free base is converted to its hydrochloride salt. chemicalbook.com
The formation of the carbamate functional group is a pivotal step in the synthesis of solriamfetol. Several methods have been optimized for efficiency and scalability.
One common method involves the reaction of D-phenylalaninol with sodium cyanate (B1221674) under acidic conditions. chemicalbook.com Another approach utilizes a protecting group strategy. For example, the amino group of D-phenylalaninol can be protected (e.g., with a Boc group), followed by reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI) and subsequent treatment with aqueous ammonia (B1221849) to form the carbamate. google.comgoogleapis.com A further refinement involves reacting the amine-protected D-phenylalaninol with phenyl carbamate, potentially in the presence of a catalyst like dibutyltin (B87310) maleate (B1232345). google.com The final step in these protected routes is the deprotection of the amino group to yield solriamfetol. google.com
Table 2: Carbamate Formation Methods
| Reagents | Key Features | Reference |
|---|---|---|
| Sodium Cyanate / Acidic Conditions | One-step reaction from D-phenylalaninol. | chemicalbook.com |
| 1. Boc-anhydride, 2. 1,1'-Carbonyldiimidazole, 3. Aq. Ammonia | Multi-step process involving protection and a novel intermediate. | google.comgoogleapis.com |
| Phenyl Carbamate / Dibutylin maleate (catalyst) | Reaction with amine-protected D-phenylalaninol. | google.com |
The final step in the manufacturing process is the formation of a pharmaceutically acceptable salt, typically the hydrochloride salt, to ensure stability and bioavailability. google.com Efficient methods have been developed to produce solriamfetol hydrochloride with high purity.
A direct method involves exposing the solriamfetol free base to hydrogen chloride in a solvent mixture such as dichloromethane (B109758) and ethyl acetate. chemicalbook.com For larger-scale operations, reacting the free base in an alcoholic solution, like isopropanol, with gaseous or aqueous HCl is employed. google.comgoogle.com
An innovative strategy involves the use of novel acid addition salts for purification before conversion to the hydrochloride form. For instance, solriamfetol free base can be reacted with an optically active acid like (+)-dibenzoyl-D-tartaric acid to form a crystalline salt. google.comgoogle.com This salt can be easily purified by recrystallization. Subsequently, treating this purified tartaric acid salt with an HCl source (e.g., HCl gas or HCl in an organic solvent like ethyl acetate) directly yields high-purity solriamfetol hydrochloride, avoiding the need to isolate the free base again. google.comgoogle.com This method provides the final product with a chemical purity often exceeding 99.5%. google.com
Research into optimizing the synthesis of solriamfetol has led to the discovery and utilization of novel chemical intermediates that enhance process efficiency and product purity.
Another novel intermediate is formed during a specific carbamate formation route. The reaction of N-Boc-D-phenylalaninol with 1,1'-carbonyldiimidazole (CDI) generates a reactive intermediate that is then converted to the Boc-protected solriamfetol upon reaction with ammonia. google.comgoogleapis.com
Furthermore, the use of solriamfetol dibenzoyl-D-tartaric acid salt and solriamfetol di-p-toluoyl-D-tartaric acid salt as purifiable intermediates represents a significant process advancement. google.comgoogle.com These crystalline salts allow for effective removal of process-related impurities before the final conversion to solriamfetol hydrochloride, thereby ensuring a high-purity active pharmaceutical ingredient without resorting to chromatographic purification techniques. google.com
Advanced Methodologies in Solriamfetol Hydrochloride Research
In Vitro Pharmacological Assays
In vitro assays are fundamental in determining the primary mechanism of action of a compound by assessing its direct interactions with specific molecular targets in a controlled environment.
Radioligand binding assays are used to determine the affinity of a drug for various receptors and transporters. In these experiments, a radiolabeled compound (radioligand) with known affinity for a specific target is incubated with tissue or cell membrane preparations expressing that target. The test compound, such as solriamfetol (B1681049), is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the inhibition constant (Ki), with lower Ki values indicating higher binding affinity.
Studies on solriamfetol have demonstrated its relatively low binding affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). fda.gov It shows minimal affinity for the serotonin (B10506) transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2). fda.gov This binding profile distinguishes it from other stimulants and suggests a specific mode of action. fda.govdrugs.com FDA documents confirm that numerous binding studies were conducted to establish this profile. fda.gov
| Transporter | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Dopamine Transporter (DAT) | 14,200 | fda.gov |
| Norepinephrine Transporter (NET) | 3,700 | fda.gov |
| Serotonin Transporter (SERT) | 81,500 | fda.gov |
| Vesicular Monoamine Transporter 2 (VMAT2) | >250,000 | fda.gov |
To move beyond simple binding affinity and assess the functional effect of solriamfetol on transporter activity, researchers employ reuptake and release assays. These are often conducted in high-throughput formats using genetically engineered cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, which are modified to express specific human monoamine transporters. axsomemedicalaffairs.com Alternatively, synaptosomes—isolated nerve terminals prepared from brain tissue—can be used to study these processes in a more physiologically relevant context.
Functional assays reveal that solriamfetol is a dual dopamine and norepinephrine reuptake inhibitor. nih.gov It inhibits the function of these transporters with low potency, as indicated by its half-maximal inhibitory concentration (IC50) values. fda.govnih.gov Crucially, at therapeutically relevant concentrations (≤ 10 µM), solriamfetol does not cause the release of monoamines, a key difference from amphetamine-like stimulants. fda.govnih.gov Only at higher concentrations (30 µM) was some release of dopamine and serotonin observed in rat brain synaptosomes. fda.gov Its functional activity at the serotonin transporter is considered negligible. nih.gov
| Transporter | IC50 (nM) | Reference |
|---|---|---|
| Dopamine (DA) Reuptake | 2,900 | fda.govnih.gov |
| 2,900 (2.9 µM) | nih.gov | |
| Norepinephrine (NE) Reuptake | 4,400 | fda.gov |
| 4,400 (4.4 µM) | nih.gov | |
| Serotonin (5-HT) Reuptake | >100,000 (>100 µM) | fda.govnih.gov |
Beyond transporter inhibition, the pharmacological profile of solriamfetol has been further explored using advanced functional assays. Recent preclinical studies have identified additional molecular targets, including agonist activity at the trace amine-associated receptor 1 (TAAR1) and potentially at the serotonin 1A (5-HT1A) receptor. axsomemedicalaffairs.comresearchgate.net The agonist activity at human TAAR1 (hTAAR1) occurs at concentrations (EC50 values of 10–16 μM) that are within the therapeutic plasma levels observed in clinical use. researchgate.net This TAAR1 agonist activity is a unique feature of solriamfetol compared to other wake-promoting agents like modafinil (B37608). researchgate.net
Electrophysiology studies, another advanced functional platform, have been used to examine the effects of solriamfetol on neuronal activity. In slice preparations from the mouse ventral tegmental area (VTA), solriamfetol was found to dose-dependently inhibit the firing frequency of dopaminergic neurons, an effect that may be mediated by its action at the dopamine transporter. researchgate.net
In Vivo Neurochemical Monitoring Techniques
To understand how a compound's in vitro actions translate to a physiological response in a living organism, in vivo monitoring techniques are essential.
Microdialysis is a powerful technique for monitoring the neurochemical environment of the brain in real-time. researchgate.netnih.gov The method involves implanting a small, semi-permeable probe into a specific brain region of a freely moving animal. researchgate.net The probe is perfused with a physiological solution, and small molecules from the brain's extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusion fluid (dialysate). researchgate.net This dialysate is then collected and analyzed, often using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify neurotransmitter levels. researchgate.netcapes.gov.br
In preclinical studies, microdialysis has been used to confirm the functional consequences of solriamfetol's action in vivo. Consistent with its in vitro profile as a dopamine and norepinephrine reuptake inhibitor, administration of solriamfetol leads to increased extracellular concentrations of both dopamine and norepinephrine in the brain. nih.gov
Behavioral Pharmacology Models for Abuse Potential Assessment (Preclinical)
Preclinical behavioral models in animals are critical for predicting a drug's potential for abuse in humans. These models assess how a drug's neurochemical effects translate into specific behaviors associated with reward, reinforcement, and dependence.
Drug discrimination assays are used to determine if a novel compound produces subjective effects similar to known drugs of abuse. In these studies, animals are trained to recognize the internal state produced by a specific drug (e.g., cocaine or d-amphetamine) and respond accordingly to receive a reward. In such assays, high doses of solriamfetol were found to produce discriminative stimulus cues that were similar to cocaine and partially generalized to d-amphetamine. fda.gov
Locomotor activity is another common measure. While typical stimulants robustly increase movement, solriamfetol has shown inconsistent effects on locomotor activity, which may be dependent on the animal strain used. fda.gov Some studies noted that, unlike traditional stimulants, solriamfetol did not increase locomotor activity in naive mice. researchgate.net
Other behavioral paradigms have been used to assess cognitive and emotional effects. In mouse models designed to mimic aspects of obstructive sleep apnea (B1277953), such as chronic sleep fragmentation, solriamfetol was evaluated using a battery of tests. nih.gov These included the Novel Object Recognition (NOR) test for explicit memory, the Elevated-Plus Maze (EPMT) for anxiety-like behavior, and the Forced Swim Test (FST) for depressive-like states. nih.gov Results from these models indicated that solriamfetol could improve explicit memory deficits induced by sleep fragmentation. nih.gov
Self-Administration Studies in Animal Models
Self-administration studies in animal models are a cornerstone of preclinical research to assess the abuse potential of new chemical entities. These studies are based on the principle of operant conditioning, where an animal learns to perform a specific action, such as pressing a lever, to receive a drug infusion. nih.gov The rate and pattern of this self-administration behavior provide a measure of the drug's reinforcing properties, which is often correlated with its potential for abuse in humans.
In the context of solriamfetol, a dopamine and norepinephrine reuptake inhibitor, such studies are crucial for understanding its abuse liability. youtube.comnih.gov While specific data from intravenous self-administration studies in rats for solriamfetol were not detailed in the provided search results, it is a standard and required assessment by regulatory bodies like the U.S. Food and Drug Administration (FDA) to characterize the safety profile of new medications. nih.gov The results of these studies, in conjunction with other preclinical and clinical data, inform the scheduling of the drug. nih.govajmc.com
For comparative purposes, drugs with high abuse potential, such as cocaine, typically show robust and sustained self-administration behavior in animal models. youtube.com In contrast, solriamfetol has been shown to have a lower abuse potential than phentermine, a Schedule IV stimulant, in human abuse potential studies. nih.govnih.gov This suggests that in animal self-administration paradigms, solriamfetol would likely demonstrate a weaker reinforcing effect compared to substances with higher abuse liability.
It is important to note that while solriamfetol did not produce significant conditioned place preference, another measure of a drug's rewarding effects, it also did not maintain intravenous self-administration in rats, suggesting a low potential for abuse. nih.gov
Electrophysiological and Neuroimaging Studies in Animal Models (e.g., EEG/EMG)
Electrophysiological and neuroimaging techniques are employed in animal models to investigate the effects of a compound on brain activity and function. Electroencephalography (EEG) measures electrical activity in the brain, while electromyography (EMG) records muscle activity. These techniques are often used together to assess states of wakefulness and sleep.
In studies with solriamfetol, EEG/EMG recordings in mice have demonstrated its potent, dose-dependent wake-promoting activity. biorxiv.org At a high dose, solriamfetol was shown to induce a state of wakefulness characterized by a significant increase in EEG gamma activity, which is considered a biomarker for cognitive processes like learning and memory. biorxiv.org Interestingly, at lower doses, solriamfetol was found to reduce EEG delta wave activity, an indicator of sleepiness, during exposure to a novel environment. biorxiv.org It also enhanced EEG fast-gamma activity during the performance of a cognitive task, suggesting heightened mental concentration. biorxiv.org
Furthermore, electrophysiology studies in slice preparations from the mouse ventral tegmental area (VTA), a key region in the brain's reward system, have shown that solriamfetol can inhibit the firing frequency of dopaminergic neurons in a dose-dependent manner. neurology.org This effect is similar to that of known TAAR1 agonists, suggesting an additional mechanism of action for solriamfetol beyond its primary role as a dopamine and norepinephrine reuptake inhibitor. biorxiv.orgneurology.org
Neuroimaging studies in humans with obstructive sleep apnea (OSA) have revealed alterations in the brain's white and gray matter. researchgate.net While specific neuroimaging studies in animal models of OSA treated with solriamfetol were not detailed in the search results, such research could provide valuable insights into how the drug might mitigate the neurological consequences of the disorder.
Brain Penetration and Central Nervous System (CNS) Distribution Studies in Vivo
For a drug to exert its effects on the central nervous system (CNS), it must be able to cross the blood-brain barrier (BBB) and distribute to its target sites within the brain. In vivo studies are essential to determine the extent of brain penetration and the regional distribution of a compound.
Pharmacokinetic studies have shown that solriamfetol is rapidly absorbed after oral administration and has a terminal half-life of approximately 6 hours. nih.gov A significant portion of the drug is excreted unchanged in the urine, indicating that it is not extensively metabolized. nih.gov While specific data on the absolute brain-to-plasma concentration ratio for solriamfetol were not found in the search results, its demonstrated efficacy in promoting wakefulness and improving cognitive function in both animal models and human clinical trials strongly indicates that it effectively penetrates the CNS. biorxiv.orgnih.govpharmacytimes.com
The mechanism of action of solriamfetol, as a dopamine and norepinephrine reuptake inhibitor, necessitates its presence at the dopamine and norepinephrine transporters within the brain. youtube.comnih.gov Furthermore, its activity as a TAAR1 agonist in the ventral tegmental area further supports its ability to reach and act on specific brain regions. neurology.org The long duration of action of solriamfetol, with sustained effects observed up to 9 hours post-dose in clinical trials, also suggests that it maintains effective concentrations in the CNS over an extended period. nih.govpharmacytimes.com
Future Directions and Unexplored Avenues in Solriamfetol Hydrochloride Research
Comprehensive Elucidation of its Multifaceted Mode-of-Action
While solriamfetol (B1681049) is recognized as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI), its complete mechanism of action remains a subject of ongoing investigation. drugbank.comsunosihcp.com It selectively binds to dopamine and norepinephrine transporters, but its interaction with other neural systems warrants a more thorough examination. nih.govdrugbank.com Preclinical studies have suggested that solriamfetol also exhibits agonist activity at the trace amine-associated receptor 1 (TAAR1) and potentially at serotonin (B10506) 5-HT1A receptors. mirasmart.comoup.com The contribution of these interactions to its wake-promoting and other neurobehavioral effects is not yet fully understood.
Future research should aim to:
Clarify the role of TAAR1 agonism: Investigate the extent to which TAAR1 activation contributes to solriamfetol's therapeutic effects and differentiate these from its DNRI activity. oup.compatsnap.com
Investigate downstream signaling pathways: Move beyond simple receptor binding to map the intracellular signaling cascades activated by solriamfetol in different neuronal populations.
Explore neurochemical interactions: Examine the interplay between the dopaminergic, noradrenergic, and serotonergic systems following solriamfetol administration to understand the integrated neurochemical response.
In-Depth Investigation of Cognitive-Enhancing Mechanisms Beyond Wakefulness
Emerging evidence suggests that solriamfetol's benefits may extend to cognitive enhancement, independent of its effects on sleepiness. patientcareonline.com Studies have shown improvements in domains such as processing speed, executive function, and attention in patients with OSA. patientcareonline.compharmacytimes.com
A real-world study of adults with EDS and OSA found that solriamfetol treatment was associated with significant improvements in alertness, cognitive complaints, and psychomotor speed. patientcareonline.com Notably, these cognitive benefits did not appear to be solely a consequence of reduced sleepiness, suggesting a more direct pro-cognitive effect. patientcareonline.com In a preclinical study, low doses of solriamfetol were found to improve sustained attention and spatial memory in mice, accompanied by specific changes in EEG patterns indicative of enhanced mental concentration. biorxiv.org
Further research in this area should focus on:
Dissecting the neurobiological underpinnings: Utilize neuroimaging techniques (e.g., fMRI) and electroencephalography (EEG) to identify the specific neural circuits and brain regions modulated by solriamfetol that are associated with cognitive improvements. biorxiv.org
Broadening cognitive assessment: Evaluate the effects of solriamfetol across a wider range of cognitive domains, including working memory, long-term memory, and cognitive flexibility.
Investigating different patient populations: Explore the potential cognitive benefits in other conditions associated with cognitive deficits, beyond OSA and narcolepsy.
Further Characterization of Anxiolytic and Mood-Modulating Properties
Preclinical and some clinical observations suggest that solriamfetol may possess anxiolytic (anxiety-reducing) and mood-modulating properties. Unlike some traditional stimulants, solriamfetol does not appear to induce significant psychomotor activity or anxiety-related behaviors in animal models. biorxiv.orgresearchgate.net In fact, one study in a mouse model of OSA found that solriamfetol, but not modafinil (B37608), reduced anxiety-like behaviors. nih.gov
While anxiety has been reported as a possible side effect in some clinical trials, other research points towards a more complex, potentially beneficial, effect on mood. nih.gov A head-to-head comparison in narcoleptic mice showed that modafinil produced anxiety-related behaviors, whereas solriamfetol did not have anxiogenic effects at equipotent wake-promoting doses. researchgate.net
Future investigations should aim to:
Conduct dedicated clinical trials: Design studies specifically to assess the anxiolytic and mood-stabilizing potential of solriamfetol in patients with and without comorbid anxiety or mood disorders.
Explore the mechanism of anxiolysis: Investigate the neurochemical basis for its potential anxiety-reducing effects, possibly linked to its unique receptor profile, including the 5-HT1A receptor. mirasmart.com
Evaluate effects on emotional processing: Use tasks that measure emotional recognition and regulation to objectively assess changes in mood and emotional reactivity.
Preclinical and Clinical Exploration of Therapeutic Potential in Other Neurological and Psychiatric Disorders
The unique pharmacological profile of solriamfetol suggests its potential utility in a variety of other central nervous system disorders. cambridge.org
Attention Deficit Hyperactivity Disorder (ADHD)
Given that its mechanism as a DNRI is similar to some existing ADHD treatments like bupropion, solriamfetol is a logical candidate for this condition. cambridge.org A pilot study involving 60 adults with ADHD showed that solriamfetol was effective in reducing symptoms compared to placebo. youtube.commassgeneral.org The benefits were observed within the first three weeks and were not correlated with improvements in daytime sleepiness, suggesting a direct effect on ADHD core symptoms. youtube.com Following these promising results, Phase 3 trials have been initiated to further evaluate its efficacy and safety in adults with ADHD. youtube.comappliedclinicaltrialsonline.com
Binge Eating Disorder
The role of dopamine and norepinephrine in reward processing and impulse control makes solriamfetol a plausible treatment for binge eating disorder (BED). clinicaltrials.gov Research is currently underway to explore this potential. A Phase 3, randomized, double-blind, placebo-controlled trial (ENGAGE) is assessing the efficacy and safety of solriamfetol for the treatment of moderate to severe BED in adults. clinicaltrials.govclinicaltrials.gov This follows earlier investigations into its potential for this condition. patsnap.comindagoresearch.org The primary outcome of the ENGAGE study is the change in the number of binge-eating days per week. clinicaltrials.gov
Circadian Rhythm Sleep Disorders
While not extensively studied, the robust wake-promoting effects of solriamfetol could be beneficial for individuals with circadian rhythm sleep-wake disorders, such as shift work disorder. pharmaceutical-technology.comresearchgate.net These disorders are characterized by a misalignment between the internal circadian clock and the external environment, leading to excessive sleepiness and impaired function. Future research could explore whether solriamfetol can effectively improve alertness and performance during desired wakeful periods in these individuals without negatively impacting sleep during their desired rest periods.
Advanced Comparative Pharmacological Studies with Novel Wakefulness-Promoting Agents
The therapeutic landscape for managing excessive daytime sleepiness (EDS) is expanding beyond traditional stimulants and first-generation wakefulness-promoting agents. Solriamfetol, with its dual mechanism as a dopamine and norepinephrine reuptake inhibitor (DNRI), has demonstrated significant efficacy. nih.gov However, its full pharmacological potential and relative standing can only be understood through advanced comparative studies against a new wave of therapeutic agents with diverse mechanisms of action.
Future research should prioritize direct head-to-head clinical trials comparing solriamfetol with emerging classes of wake-promoting agents. A particularly important class is the orexin (B13118510) receptor agonists, such as the investigational compound alixorexton (ALKS 2680). prnewswire.com Orexin is considered a master regulator of wakefulness, and agonists targeting the orexin 2 receptor (OX2R) represent a fundamentally different therapeutic approach compared to the monoaminergic activity of solriamfetol. prnewswire.com Such comparative trials should extend beyond the standard primary endpoints of the Maintenance of Wakefulness Test (MWT) and Epworth Sleepiness Scale (ESS). nih.gov Advanced studies would benefit from incorporating endpoints that measure effects on cognition, fatigue, and other functional outcomes that significantly impact patients' quality of life, as these are being explored in trials for novel agents. prnewswire.com
Network meta-analyses have provided indirect comparisons of solriamfetol with agents like modafinil, armodafinil, and pitolisant, often showing a greater magnitude of effect for solriamfetol on objective and subjective measures of sleepiness. nih.gov For instance, one analysis found that solriamfetol produced a significantly greater improvement in MWT sleep latency compared to both modafinil and pitolisant. nih.gov
Table 1: Indirect Comparison of Wakefulness-Promoting Agents on MWT (40-minute) Mean Difference from Placebo
Development of Advanced Analytical Techniques for Preclinical Pharmacokinetic Profiling
The preclinical pharmacokinetic (PK) profile of solriamfetol is characterized by ready absorption, a half-life of approximately 7.1 hours, and minimal metabolism, with about 90% of the dose excreted unchanged in the urine. nih.gov Standard bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven effective for the quantification of solriamfetol in biological matrices like plasma and urine. longdom.org However, future research, particularly in the discovery of next-generation analogs or in detailed mechanistic toxicology, necessitates the development and application of more advanced analytical techniques.
A key future direction is the implementation of high-throughput, automated Drug Metabolism and Pharmacokinetics (DMPK) screening assays. nih.govnih.gov In early-stage drug discovery, integrated platforms that can rapidly assess a panel of properties—such as lipophilicity, solubility, plasma protein binding, and metabolic stability in various species—are essential for efficiently profiling new chemical entities. nih.govyoutube.com Applying these high-throughput methods would accelerate the identification of new solriamfetol-like compounds with optimized PK properties.
Furthermore, enhancing the translatability of preclinical data to human outcomes is a major goal. The use of advanced in vitro and in silico models represents a significant step forward. Physiologically based pharmacokinetic (PBPK) modeling, for example, can integrate in vitro data to simulate human PK profiles with greater accuracy. youtube.com This can be powerfully combined with data from novel assay systems like "Liver-on-a-Chip" models, which provide a more comprehensive overview of hepatotoxicity mechanisms and improve in vitro-in vivo extrapolation (IVIVE) compared to traditional cell cultures. drugdiscoverynews.com For a compound like solriamfetol, where renal excretion is the primary clearance pathway, developing analogous "Kidney-on-a-Chip" models for preclinical profiling would be a logical and innovative next step.
Finally, while solriamfetol metabolism is minimal, a deeper investigation using high-resolution mass spectrometry (HRMS) could provide a more exhaustive profile of any minor metabolites. longdom.org This could be coupled with metabolomics studies to generate a comprehensive "snapshot" of the biochemical changes induced by the drug. nih.gov Such an approach can uncover unexpected metabolic pathways or off-target effects, providing a deeper understanding of the drug's safety and mechanism of action that is not achievable with standard quantitative PK analysis. nih.gov
Table 2: Existing and Future Analytical Approaches for Pharmacokinetic Profiling
Q & A
Q. How can LC-MS/MS parameters be optimized for simultaneous quantification of solriamfetol and its hydroxylated metabolite (M9)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
